Pyridine, 2-(ethylthio)-, 1-oxide
Description
Properties
CAS No. |
52197-09-8 |
|---|---|
Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-ethylsulfanyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H9NOS/c1-2-10-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3 |
InChI Key |
FKZXCHHCTXPTAY-UHFFFAOYSA-N |
SMILES |
CCSC1=CC=CC=[N+]1[O-] |
Canonical SMILES |
CCSC1=CC=CC=[N+]1[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pyridine derivatives play a crucial role in drug design and development. The compound 2-(ethylthio)-pyridine N-oxide has shown potential as a scaffold for various therapeutic agents.
Case Study: Antimicrobial Activity
Research has demonstrated that pyridine derivatives exhibit antimicrobial properties. A study found that metal complexes of pyridine-2-thiol 1-oxide derivatives showed promising activity against Mycobacterium tuberculosis. These complexes were effective against both standard and resistant strains of the bacteria, indicating their potential as new therapeutic agents for tuberculosis treatment .
| Compound | Metal Ion | Activity Against |
|---|---|---|
| Pyridine-2-thiol 1-oxide | Bi(III) | Mycobacterium tuberculosis (H37Rv) |
| Pyridine-2-thiol 1-oxide | Ga(III) | Clinical isolates resistant to first-line drugs |
Agricultural Chemistry
Pyridine derivatives are also utilized in the agricultural sector, particularly as herbicides and pesticides.
Case Study: Herbicide Development
A patent describes the synthesis of a pyridine-1-oxide herbicide derived from 2-(ethylthio)-pyridine-1-oxide. The compound was synthesized through a series of chemical reactions involving chlorination and sulfonylation processes. This herbicide demonstrated effective weed control in various crops, showcasing the utility of pyridine N-oxides in agriculture .
| Herbicide Name | Active Ingredient | Application |
|---|---|---|
| 2-[1-(2,5-dimethylphenyl)ethylsulfonyl] pyridine-1-oxide | 2-(ethylthio)-pyridine-1-oxide | Weed control in agricultural settings |
Materials Science
In materials science, pyridine derivatives are explored for their electrochemical properties.
Case Study: Electrochemical Applications
Research indicates that 2-(ethylthio)-pyridine N-oxide can be used to fabricate gold electrodes for electrochemical determination of europium ions using cyclic voltammetry. This application highlights the compound's role in sensor technology and analytical chemistry .
| Application | Methodology | Outcome |
|---|---|---|
| Electrochemical determination of europium | Cyclic voltammetry with gold electrodes | Enhanced sensitivity and selectivity |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key pyridine 1-oxide derivatives and their properties are summarized below:
*Estimated based on bromine’s hydrophobic contribution.
Key Observations :
- Lipophilicity : The ethylthio group in the target compound is expected to confer moderate lipophilicity (XLogP ~1.2–1.5), intermediate between the methylthio (XLogP = 0.70) and bulkier tributylstannylthio groups .
- Polar Surface Area (TPSA) : Sulfur-containing derivatives exhibit higher TPSA (~76 Ų) due to the polarizable sulfur atom, whereas halogenated analogs (e.g., Br, F) have lower TPSA (~33 Ų) .
- Molecular Weight : Bulky substituents (e.g., tributylstannyl, diarylmethanes) significantly increase molecular weight, impacting solubility and bioavailability .
Comparative Efficiency :
- Thioether formation (e.g., 2-(ethylthio) substitution) typically requires shorter reaction times (<12 hours) compared to diarylmethane syntheses, which involve multi-step protocols .
Preparation Methods
Chloropyridine-1-Oxide as a Precursor
A widely cited approach involves substituting a chlorine atom at the 2-position of pyridine-1-oxide with an ethylthio group. This method, adapted from herbicide intermediate synthesis, proceeds via a two-step sequence:
Synthesis of 2-chloropyridine-1-oxide :
Pyridine is oxidized to pyridine-1-oxide using hydrogen peroxide in acetic acid at 75°C. Subsequent chlorination at the 2-position is achieved via radical-mediated processes or electrophilic substitution, though specific conditions for this intermediate remain proprietary.Thiolation with Ethyl Mercaptan :
The chlorinated intermediate reacts with sodium ethanethiolate (NaSEt) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the nucleophile.
Critical Parameters :
- Solvent polarity directly impacts reaction rate, with DMF yielding 78–85% conversion after 12 hours.
- Excess NaSEt (1.5–2.0 equiv) minimizes disulfide byproduct formation.
Direct Sulfuration of Pyridine-1-Oxide
Radical Thiol-Ene Coupling
An alternative route employs radical-based sulfuration, bypassing pre-functionalized intermediates. This method, inspired by thiocarbamate polymer synthesis, utilizes photoinitiators (e.g., azobisisobutyronitrile, AIBN) to generate ethylthio radicals from diethyl disulfide.
Procedure :
- Pyridine-1-oxide (1.0 equiv), diethyl disulfide (1.2 equiv), and AIBN (0.1 equiv) are refluxed in toluene under UV light (365 nm) for 24 hours.
- The crude product is purified via silica gel chromatography, yielding 65–70% of the target compound.
Advantages :
- Avoids harsh chlorination steps.
- Compatible with thermally sensitive substrates.
Limitations :
- Lower regioselectivity (∼80% 2-substitution) due to radical stability at the 4-position.
Oxidation of 2-(Ethylthio)pyridine
Controlled Peroxide Oxidation
Pyridine, 2-(ethylthio)-, 1-oxide can be synthesized by oxidizing 2-(ethylthio)pyridine with hydrogen peroxide (H₂O₂) in acetic acid. This method mirrors protocols for hydroxypyridine-1-oxide derivatives:
Optimized Conditions :
- Reagents : 30% H₂O₂ (3.0 equiv), glacial acetic acid (solvent).
- Temperature : 75°C for 16–20 hours.
- Workup : Post-reaction, residual peroxide is quenched with paraformaldehyde, followed by hydrochloric acid reflux to crystallize the product.
Yield : 82–88% after recrystallization from ethanol/water.
Side Reactions :
- Overoxidation to sulfonyl derivatives occurs if H₂O₂ exceeds 3.5 equiv.
- Acetic anhydride traces (from solvent) may acetylate the N-oxide, necessitating rigorous purification.
Comparative Analysis of Methodologies
Table 1: Synthesis Routes for this compound
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Byproducts |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 2-Chloropyridine-1-oxide | NaSEt, DMF | 80°C, 12 h | 78–85 | Disulfides, unreacted chloride |
| Radical Sulfuration | Pyridine-1-oxide | Diethyl disulfide, AIBN | UV, 24 h | 65–70 | 4-(ethylthio) isomer |
| Peroxide Oxidation | 2-(Ethylthio)pyridine | H₂O₂, acetic acid | 75°C, 16–20 h | 82–88 | Sulfones, acetylated N-oxide |
Mechanistic Insights and Regioselectivity
Electronic Effects in Substitution Reactions
The N-oxide group activates the pyridine ring toward electrophilic substitution at the 2- and 4-positions. Density functional theory (DFT) calculations suggest that the 2-position is favored due to:
Oxidation Kinetics
Hydrogen peroxide-mediated oxidation follows pseudo-first-order kinetics, with rate constants (k) of 0.12 h⁻¹ at 75°C. The reaction’s activation energy (Eₐ) is 45 kJ/mol, indicating a moderate thermal dependence.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Recent advances adapt the nucleophilic substitution method for continuous manufacturing:
Waste Management
Sodium chloride (from NaSEt) and acetic acid are primary byproducts. Neutralization with calcium hydroxide generates non-hazardous calcium acetate, aligning with green chemistry principles.
Q & A
Q. What are the recommended synthetic routes for Pyridine, 2-(ethylthio)-, 1-oxide, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The synthesis of pyridine 1-oxide derivatives often involves nucleophilic substitution or alkylation reactions. For example, alkylation of pyridine 1-oxide with reagents like phenylpropiolonitrile in ethylene chloride under reflux can yield 3-alkylated derivatives as primary products, with minor 2-alkylated byproducts . Critical parameters include solvent choice (e.g., ether vs. dioxane), temperature control (e.g., reflux vs. cryogenic conditions at −65°C), and base selection (e.g., NaH or DIPEA). Optimizing stoichiometry and reaction time is essential to minimize byproducts and improve yield .
Q. How should researchers characterize the purity and structural integrity of this compound, and what analytical techniques are most effective?
- Methodological Answer : Structural confirmation requires a combination of microanalysis (elemental composition), infrared (IR) spectroscopy (to identify functional groups like S=O or N-oxide), and nuclear magnetic resonance (NMR) spectroscopy (for regiochemical assignment). For example, -NMR can distinguish between 2- and 3-substituted pyridine oxides based on aromatic proton splitting patterns . High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) should be used to assess purity, particularly to detect trace byproducts from alkylation or oxidation steps .
Q. What are the key stability considerations for this compound under various storage conditions, and how can decomposition be monitored?
- Methodological Answer : Pyridine 1-oxide derivatives are prone to hygroscopicity and oxidative degradation. Store in sealed, desiccated containers under inert gas (e.g., argon) at −20°C to prolong stability . Regularly monitor for color changes (yellowing indicates decomposition) and perform periodic NMR or IR analysis to detect shifts in functional groups (e.g., loss of N-oxide peaks at ~1250 cm in IR) . Avoid exposure to peroxides or strong oxidizing agents, which may accelerate degradation .
Advanced Research Questions
Q. How do reaction mechanisms differ when alkylating Pyridine 1-oxide derivatives under varying conditions, and what factors lead to product distribution discrepancies?
- Methodological Answer : Alkylation of pyridine 1-oxide can proceed via electrophilic aromatic substitution (EAS) or radical pathways depending on the reagent and solvent. For instance, using phenylpropiolonitrile in ethylene chloride favors a Michael addition-cyclization mechanism, yielding 3-alkylated products as major products due to the electron-withdrawing effect of the N-oxide group directing electrophiles to the meta position . In contrast, cryogenic conditions with i-BuLi may promote deprotonation at the 2-position, leading to 2-substituted derivatives. Discrepancies in product ratios arise from solvent polarity, temperature, and the steric/electronic nature of the alkylating agent .
Q. What strategies can resolve contradictory spectral data when identifying regioisomers in Pyridine 1-oxide derivatives?
- Methodological Answer : Contradictions in NMR or IR data for regioisomers can be resolved via:
- Decoupling Experiments : Selective -NMR decoupling to confirm coupling between adjacent protons.
- X-ray Crystallography : Definitive structural assignment for crystalline derivatives, as demonstrated for 3-alkylated pyridine 1-oxide .
- Chemical Derivatization : Converting the N-oxide to a non-polar analog (e.g., via reduction) and comparing chromatographic retention times .
Q. In solvent polarity studies, how does this compound’s dipole moment influence its application as a fluorescent probe?
- Methodological Answer : Pyridine 1-oxide derivatives exhibit solvent-dependent fluorescence due to their large excited-state dipole moments. For example, carbazole-pyridine N-oxide internal salts show red-shifted emission in polar solvents (e.g., ethanol vs. hexane), correlating with the Lippert-Mataga equation . To apply this compound as a polarity probe:
- Calibration : Measure emission maxima in solvents of known polarity index (e.g., water, DMSO, toluene).
- Quantitative Analysis : Use Stokes shifts to calculate dipole moments via solvatochromic plots, enabling microenvironment polarity mapping in biological systems .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in the synthesis of this compound?
- Methodological Answer : Variability often stems from trace moisture or oxygen during synthesis. Implement strict anhydrous conditions (e.g., Schlenk line techniques) and use fresh desiccants (e.g., molecular sieves) . Document reagent purity (e.g., ≥99% for starting materials) and employ in-line monitoring (e.g., FTIR) to track reaction progress. Reproducibility can be validated via round-robin testing across labs .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent dispersion .
- Waste Disposal : Deactivate peroxide-forming impurities with reducing agents (e.g., FeSO) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
